Myricetin 3-O-beta-D-xylopyranosyl(1-2)-beta-D-glucopyranoside

Description

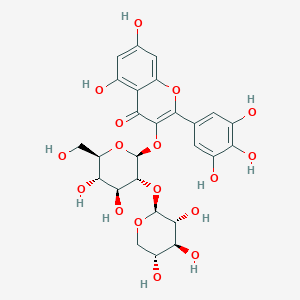

Myricetin 3-O-beta-D-xylopyranosyl(1-2)-beta-D-glucopyranoside is a flavonoid glycoside derived from the myricetin aglycone, substituted at the 3-hydroxyl position with a disaccharide moiety composed of beta-D-xylopyranosyl-(1→2)-beta-D-glucopyranoside. Its molecular formula is C₂₆H₂₈O₁₇, with a molecular weight of 612.49 (CAS: 142449-93-2) . Analytical characterization is performed via HPLC (DAD/ELSD), mass spectrometry, and NMR, with purity standards ≥95% .

Properties

IUPAC Name |

3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)chromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28O17/c27-5-14-18(35)20(37)24(43-25-21(38)17(34)12(32)6-39-25)26(41-14)42-23-19(36)15-9(29)3-8(28)4-13(15)40-22(23)7-1-10(30)16(33)11(31)2-7/h1-4,12,14,17-18,20-21,24-35,37-38H,5-6H2/t12-,14-,17+,18-,20+,21-,24-,25+,26+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMKMIFKDPPAMLJ-JWYZLBFDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)OC2C(C(C(OC2OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C(=C5)O)O)O)CO)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C(=C5)O)O)O)CO)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28O17 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

612.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Myricetin 3-O-beta-D-xylopyranosyl(1-2)-beta-D-glucopyranoside typically involves glycosylation reactions. The process begins with the extraction of myricetin from natural sources. The glycosylation is achieved by reacting myricetin with appropriate sugar donors, such as beta-D-xylopyranosyl and beta-D-glucopyranosyl, under controlled conditions. The reaction is often catalyzed by enzymes or chemical catalysts to ensure specificity and yield .

Industrial Production Methods

Industrial production of this compound involves large-scale extraction of myricetin from plant sources, followed by enzymatic or chemical glycosylation. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pH, and reaction time .

Chemical Reactions Analysis

Types of Reactions

Myricetin 3-O-beta-D-xylopyranosyl(1-2)-beta-D-glucopyranoside undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like acyl chlorides and alkyl halides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .

Scientific Research Applications

Antioxidant Properties

Myricetin glycosides are known for their strong antioxidant activity. Research indicates that Myricetin 3-O-beta-D-xylopyranosyl(1-2)-beta-D-glucopyranoside exhibits significant free radical scavenging capabilities. This property is crucial for developing dietary supplements aimed at reducing oxidative stress-related diseases.

Anti-inflammatory Effects

Studies have demonstrated that this compound can inhibit inflammatory pathways. For instance, it has been shown to reduce the production of pro-inflammatory cytokines in cellular models. This makes it a candidate for research into treatments for chronic inflammatory conditions.

Anti-diabetic Potential

Recent findings suggest that this compound can inhibit triglyceride (TG) and free fatty acid (FFA) accumulation in adipocytes (fat cells). In vitro studies using 3T3-L1 cells indicated that treatment with this compound reduced lipid accumulation significantly over a 14-day period at concentrations of 30 μM .

Cardiovascular Health

The compound's ability to modulate lipid metabolism suggests potential applications in cardiovascular health. By reducing lipid accumulation and improving endothelial function, it may contribute to the prevention of atherosclerosis and other cardiovascular diseases.

Neuroprotective Effects

Research indicates that flavonoids like Myricetin can protect against neurodegenerative diseases by preventing neuronal cell death and promoting neurogenesis. The specific mechanisms of this compound in neuroprotection are still under investigation but hold promise for future therapeutic applications.

Table: Summary of Key Research Findings

Mechanism of Action

The mechanism of action of Myricetin 3-O-beta-D-xylopyranosyl(1-2)-beta-D-glucopyranoside involves the inhibition of triglyceride accumulation in adipocytes. This is achieved through the down-regulation of key genes involved in lipid metabolism, including PPARγ, CEBP/α, and ap2. The compound interacts with these molecular targets, leading to reduced lipid accumulation and potential anti-obesity effects .

Comparison with Similar Compounds

Anti-Inflammatory Activity

- Myricetin 3-O-beta-D-xylopyranosyl(1→2)-beta-D-glucopyranoside: Demonstrates potent anti-inflammatory effects, surpassing phenylbutazone and indomethacin in rodent models. The (1→2) xylose-glucose linkage enhances bioavailability and receptor binding .

- Quercetin 3-O-β-D-xylopyranosyl (1→2)-α-L-rhamnopyranoside: Similar efficacy but with reduced solubility due to rhamnose substitution, limiting tissue penetration .

- Acacetin-7-O-glycosides : Moderate activity; substitution at C-7 reduces interaction with inflammatory mediators like COX-2 .

Neuroprotective Effects

- Myricetin 3-O-beta-D-xylopyranosyl(1→2)-beta-D-glucopyranoside: Improves diabetic neuropathy in rats by reducing oxidative stress and plasma glucose levels. The disaccharide moiety enhances blood-brain barrier permeability .

- Myricetin 3-O-galactoside : Less effective in neuroprotection due to rapid metabolic clearance of galactose .

Antiviral Activity

Biological Activity

Myricetin 3-O-beta-D-xylopyranosyl(1-2)-beta-D-glucopyranoside is a glycosylated flavonoid derived from myricetin, which is known for its diverse biological activities. This article explores the compound's biological activity, including its antioxidant properties, anti-inflammatory effects, and potential applications in cancer therapy.

- Molecular Formula : C26H28O13

- Molecular Weight : 528.5 g/mol

- Structural Characteristics : The compound features a xylopyranosyl group linked to a glucopyranosyl moiety, enhancing its solubility and bioavailability compared to its aglycone form.

Antioxidant Activity

Myricetin derivatives are recognized for their antioxidant properties. Studies have shown that this compound exhibits significant free radical scavenging activity. The antioxidant potential can be attributed to its ability to inhibit lipid peroxidation and modulate oxidative stress markers.

Table 1: Antioxidant Activity Comparison

| Compound | IC50 (µg/ml) | Mechanism of Action |

|---|---|---|

| This compound | Not specified | Scavenging free radicals |

| Myricetin-3-O-galactoside | 160 | Inhibition of xanthine oxidase |

| Myricetin-3-O-rhamnoside | 220 | Inhibition of lipid peroxidation |

Anti-inflammatory Effects

Research indicates that myricetin derivatives can modulate inflammatory pathways. This compound has been shown to inhibit the expression of pro-inflammatory cytokines, thereby reducing inflammation in various cellular models.

Cytotoxicity and Cancer Research

Recent studies have highlighted the potential of this compound in cancer therapy. It has demonstrated cytotoxic effects against various cancer cell lines, including HeLa and MCF-7 cells. The underlying mechanisms include induction of apoptosis and cell cycle arrest.

Case Study: Cytotoxic Effects on HeLa Cells

A study evaluated the cytotoxic effects of this compound on HeLa cells:

- Concentration Tested : Ranging from 10 µM to 100 µM

- Observation : Significant reduction in cell viability was noted at concentrations above 50 µM.

- Mechanism : Induction of apoptosis was confirmed through increased caspase-3 activity and downregulation of Bcl-2 protein levels.

Q & A

Q. How to design dose-response studies for toxicity evaluation?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.